1,4-Di(bromomethyl)benzene-d4 1,4-Di(bromomethyl)benzene-d4
Brand Name: Vulcanchem
CAS No.: 74903-75-6
VCID: VC0118102
InChI: InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2/i1D,2D,3D,4D
SMILES: C1=CC(=CC=C1CBr)CBr
Molecular Formula: C8H8Br2
Molecular Weight: 267.984

1,4-Di(bromomethyl)benzene-d4

CAS No.: 74903-75-6

Cat. No.: VC0118102

Molecular Formula: C8H8Br2

Molecular Weight: 267.984

* For research use only. Not for human or veterinary use.

1,4-Di(bromomethyl)benzene-d4 - 74903-75-6

Specification

CAS No. 74903-75-6
Molecular Formula C8H8Br2
Molecular Weight 267.984
IUPAC Name 1,4-bis(bromomethyl)-2,3,5,6-tetradeuteriobenzene
Standard InChI InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2/i1D,2D,3D,4D
Standard InChI Key RBZMSGOBSOCYHR-RHQRLBAQSA-N
SMILES C1=CC(=CC=C1CBr)CBr

Introduction

Chemical Structure and Properties

Structural Features

1,4-Di(bromomethyl)benzene-d4 consists of a benzene ring with four deuterium atoms at positions 2, 3, 5, and 6, while positions 1 and 4 are occupied by bromomethyl (-CH₂Br) groups. This arrangement creates a symmetrical molecule with distinctive reactivity at the bromomethyl positions. The chemical formula is C₈H₄D₄Br₂, reflecting the deuterium substitution pattern .

Chemical Identifiers and Properties

The following table presents key chemical identifiers and properties of 1,4-Di(bromomethyl)benzene-d4:

ParameterValueSource
CAS Number74903-75-6
Molecular FormulaC₈H₄D₄Br₂
Molecular Weight267.98 g/mol
IUPAC Name1,4-bis(bromomethyl)-2,3,5,6-tetradeuteriobenzene
Unlabelled CAS Number623-24-5
SMILES Notation[2H]c1c([2H])c(CBr)c([2H])c([2H])c1CBr
InChIInChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2/i1D,2D,3D,4D
InChI KeyRBZMSGOBSOCYHR-RHQRLBAQSA-N

Physical Properties

The physical properties of 1,4-Di(bromomethyl)benzene-d4 determine its behavior in various environments and applications:

PropertyValueSource
AppearanceWhite Solid
SolubilitySoluble in Dichloromethane and Methanol
State at Room TemperatureSolid

Preparation Methods and Synthesis

Synthetic Routes

The primary method for synthesizing 1,4-Di(bromomethyl)benzene-d4 involves the bromination of deuterated 1,4-dimethylbenzene (p-xylene-d4). This reaction typically employs bromine (Br₂) as the brominating agent in the presence of a suitable catalyst.

The general synthetic pathway can be summarized as:

  • Starting with 1,4-dimethylbenzene-d4 (p-xylene with deuterium atoms on the ring)

  • Introducing bromine (Br₂) in the presence of catalysts such as iron (Fe) or aluminum bromide (AlBr₃)

  • Conducting the reaction under controlled temperature and in an inert atmosphere to prevent side reactions

  • Purification of the resulting 1,4-Di(bromomethyl)benzene-d4 through appropriate techniques

Reaction Conditions

The bromination reaction typically requires specific conditions to ensure selectivity for the methyl groups rather than the aromatic ring:

  • Temperature control: Usually maintained between 25-80°C depending on the specific protocol

  • Light exposure: Often conducted under illumination when using N-bromosuccinimide (NBS) as an alternative brominating agent

  • Solvent selection: Commonly carbon tetrachloride (CCl₄), chloroform (CHCl₃), or other non-polar solvents

  • Catalysis: May employ iron, aluminum bromide, or radical initiators like peroxides

Chemical Reactivity

Types of Reactions

1,4-Di(bromomethyl)benzene-d4 participates in various chemical reactions, primarily driven by the reactivity of the bromomethyl groups:

Substitution Reactions

The bromomethyl groups readily undergo nucleophilic substitution reactions with various nucleophiles, making this compound an excellent alkylating agent. Common nucleophiles include hydroxides, alkoxides, amines, thiols, and carboxylates.

Oxidation Reactions

The methylene groups can be oxidized to form carboxylic acids or aldehydes, depending on the oxidizing agent and conditions employed. Complete oxidation leads to terephthalic acid derivatives, while selective oxidation can yield aldehyde functionalities.

Reduction Reactions

The carbon-bromine bonds can be reduced to generate the corresponding hydrocarbons. This transformation is commonly achieved using various reducing agents and can be selective depending on the conditions employed.

Common Reagents and Reaction Conditions

The following table outlines typical reagents and conditions used in reactions involving 1,4-Di(bromomethyl)benzene-d4:

Reaction TypeCommon ReagentsTypical ConditionsMajor Products
Nucleophilic SubstitutionNaOH, KOH, Amines, ThiolsPolar solvents (ethanol, water), room temperature to refluxSubstituted derivatives
OxidationKMnO₄, CrO₃Acidic or basic conditions, elevated temperaturesTerephthalic acid derivatives, aldehydes
ReductionLiAlH₄, H₂/catalystInert atmosphere, controlled temperature1,4-dimethylbenzene-d4

Applications in Research and Industry

Applications in Chemical Research

In chemical research, 1,4-Di(bromomethyl)benzene-d4 serves multiple purposes:

  • As a deuterated building block for the synthesis of complex organic molecules and polymers

  • In mechanistic studies to track reaction pathways and investigate isotope effects

  • As a precursor for preparing other deuterated compounds

  • In the development of advanced materials with specific properties

Applications in Biological Research

The compound finds applications in biological research contexts:

  • Development of deuterium-labeled compounds for tracing biological pathways

  • Study of metabolic processes where isotopic labeling allows for precise tracking

  • Investigation of pharmacokinetic properties in drug development

  • Preparation of internal standards for quantitative bioanalysis

Applications in Analytical Chemistry

As a deuterated reference material, 1,4-Di(bromomethyl)benzene-d4 plays important roles in analytical chemistry:

  • Serving as an internal standard in nuclear magnetic resonance (NMR) spectroscopy

  • Acting as a reference material in mass spectrometry

  • Facilitating the determination of quantitative aspects in complex mixtures

  • Enabling distinguished analysis in metabolomics and proteomics studies

Comparison with Similar Compounds

Comparison with Non-deuterated Analog

The primary difference between 1,4-Di(bromomethyl)benzene-d4 and its non-deuterated counterpart (1,4-Di(bromomethyl)benzene, CAS: 623-24-5) lies in the isotopic substitution on the benzene ring. This modification results in:

  • Different spectroscopic properties, particularly in NMR and mass spectrometry

  • Slight alterations in physical properties due to the isotope effect

  • Potential differences in reaction kinetics (kinetic isotope effect)

  • Enhanced utility in mechanistic studies and analytical applications

Comparison with Structural Analogs

The following table compares 1,4-Di(bromomethyl)benzene-d4 with structurally related compounds:

CompoundKey DifferencesApplicationsSource
1,4-DibromobenzeneBromine directly attached to the ring instead of via methylene groupsDifferent reactivity pattern; used in different synthetic applications
1,4-Dimethylbenzene (p-xylene)Contains methyl groups instead of bromomethyl groupsServes as a precursor; less reactive toward nucleophiles
1,4-Di(chloromethyl)benzeneContains chlorine instead of bromine atomsLess reactive in substitution reactions; greater stability
1,2-Di(bromomethyl)benzeneDifferent substitution pattern (ortho vs. para)Different spatial arrangement affecting reactivity

Biological Activity

Antimicrobial Properties

Research has indicated that halogenated compounds structurally similar to 1,4-Di(bromomethyl)benzene-d4 can exhibit antimicrobial properties. Studies suggest several mechanisms:

  • Disruption of bacterial cell membranes due to the lipophilic nature of brominated moieties

  • Increased membrane permeability leading to cell lysis

  • Interference with essential cellular processes in microorganisms

In particular, studies evaluating the antimicrobial efficacy of various brominated compounds against bacteria such as Staphylococcus aureus and Escherichia coli have shown significant activity, with minimum inhibitory concentrations comparable to certain established antibiotics.

Enzyme Interactions

Research has also explored interactions between benzyl bromide derivatives and enzymes involved in drug metabolism:

  • Potential inhibition of cytochrome P450 enzymes, with studies showing reduction in enzyme activity by up to 70% at specific concentrations

  • Alkylation of nucleophilic sites in proteins, potentially altering their structure and function

  • Possible applications in modulating drug metabolism pathways

ParameterSpecificationSource
Product FormatNeat (pure substance)
AppearanceWhite Solid
Shipping ConditionsRoom Temperature
Storage RequirementsSpecific requirements vary by supplier
PurityUsually >95% (specific to supplier)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator